molecular formula C7H5ClN2S B12841991 6-Chloro-2-methylthiazolo[4,5-b]pyridine

6-Chloro-2-methylthiazolo[4,5-b]pyridine

Cat. No.: B12841991
M. Wt: 184.65 g/mol
InChI Key: JHQIDCLTVPACCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine backbone. The molecule is substituted with a chlorine atom at the 6-position and a methyl group at the 2-position. This structural motif is critical for its physicochemical properties and biological activity, particularly in medicinal chemistry, where thiazolo[4,5-b]pyridine derivatives are explored as kinase inhibitors, anti-inflammatory agents, and anticancer compounds . Its synthesis typically involves cyclocondensation or alkylation reactions, as seen in related thiazolo derivatives .

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

6-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5ClN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

JHQIDCLTVPACCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylthiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole precursors. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Another approach involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .

Industrial Production Methods

Industrial production methods for 6-Chloro-2-methylthiazolo[4,5-b]pyridine are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylthiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives, which can exhibit different pharmacological properties.

Scientific Research Applications

6-Chloro-2-methylthiazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways and targets can vary depending on the specific biological activity being investigated. For example, some derivatives have been reported to act as histamine H3 receptor antagonists .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[4,5-b]pyridine Derivatives
Compound Name Substituents Key Properties/Applications References
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one 5-CH₃, 7-CH₃, 2-one Anticancer activity via cytotoxicity studies
6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one 6-N=NPh, 5-CH₃, 7-CH₃, 2-one Structural modification for enhanced bioactivity
3-[5-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-oxadiazol-2-ylsulfanyl]-propionitrile Functionalized oxadiazole side chain Anti-inflammatory efficacy in vivo (67% inhibition of exudative inflammation)
6-Chlorothiazolo[4,5-b]pyridine 6-Cl, 2-H Intermediate for further functionalization

Key Insights :

  • Substituent Effects : The 5,7-dimethyl substitution enhances anticancer activity by improving lipophilicity and target binding . Chlorine at the 6-position (as in the target compound) may increase electrophilicity, facilitating nucleophilic substitution reactions for further derivatization .
  • Functionalization : Addition of oxadiazole or cyanethyl groups (e.g., compound 8 in ) improves pharmacological profiles, such as anti-inflammatory potency.
Imidazo[4,5-b]pyridine Derivatives
Compound Name Substituents Key Properties/Applications References
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) 1-CH₃, 2-NH₂, 6-Ph Carcinogenic heterocyclic amine; induces microsatellite instability in colon tumors
6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine 6-Cl, 2-CF₃ Agrochemical applications (insecticides/acaricides)

Key Insights :

  • Toxicity vs. Therapeutics: Unlike thiazolo derivatives, imidazo analogs like PhIP exhibit carcinogenicity due to DNA adduct formation and microsatellite instability . However, functionalized imidazo derivatives (e.g., trifluoromethyl groups) are leveraged in agrochemistry for pest control .
  • Structural Differences : Replacement of the thiazole sulfur with a nitrogen atom in imidazo derivatives alters electronic properties, impacting reactivity and biological interactions.
Oxazolo[4,5-b]pyridine Derivatives
Compound Name Substituents Key Properties/Applications References
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one 6-Cl, 2-one Synthetic intermediate for pharmaceutical agents

Key Insights :

  • Reactivity : Oxazolo derivatives, with an oxygen atom in the heterocycle, exhibit distinct electronic properties compared to thiazolo analogs. The 6-chloro substitution enhances reactivity for further functionalization, similar to thiazolo derivatives .

Biological Activity

6-Chloro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine moiety, with a chlorine atom at the 6-position. This unique structure contributes to its biological activity, particularly in relation to enzyme inhibition and receptor modulation.

The biological activity of 6-Chloro-2-methylthiazolo[4,5-b]pyridine primarily involves:

  • Histamine H3 Receptor Antagonism : This compound acts as an antagonist at the histamine H3 receptor, modulating neurotransmitter release and influencing various physiological functions including cognition and appetite regulation.
  • PI3K Inhibition : It has demonstrated potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cancer cell signaling pathways. In vitro studies revealed an IC50 value of 3.6 nM for PI3Kα inhibition .

Biological Activity

The compound exhibits a range of biological activities including:

Data Summary Table

Activity TypeDescriptionReference
Histamine H3 AntagonismModulates neurotransmitter release
PI3K InhibitionIC50 = 3.6 nM
AntimicrobialEffective against Pseudomonas aeruginosa (MIC = 0.21 μM)
Anti-inflammatoryPotential therapeutic applications
AntifungalPreliminary evidence of activity

Case Studies

Several case studies have highlighted the compound's potential:

  • Neurotransmitter Modulation : A study demonstrated that antagonism of the histamine H3 receptor could enhance cognitive functions in animal models, suggesting implications for treating cognitive disorders.
  • Cancer Therapeutics : Research on PI3K inhibition has indicated that 6-Chloro-2-methylthiazolo[4,5-b]pyridine may serve as a lead compound for developing new cancer therapies, particularly in targeting specific oncogenic pathways associated with tumor growth and metastasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.